molecular formula C13H12Br2O2 B12516669 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one CAS No. 653597-75-2

3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one

Cat. No.: B12516669
CAS No.: 653597-75-2
M. Wt: 360.04 g/mol
InChI Key: QIJMJBZCGWRVCT-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one follows IUPAC conventions for bicyclic lactones. The parent structure, 1H-2-benzopyran-1-one (isocoumarin), consists of a fused benzene and pyrone ring system. The substituent at position 3 is a 1,1-dibromobutyl group, which modifies the parent structure through bromine substitution. The full IUPAC name derives from numbering the benzopyran system such that the lactone oxygen (O1) occupies position 1, with the butyl substituent at position 3. The "1,1-dibromo" prefix specifies two bromine atoms on the first carbon of the butyl chain.

Comparative analysis with related compounds, such as (Z)-3-(1-Butenyl)-1H-2-benzopyran-1-one (PubChem CID: 21602037), highlights the role of halogenation in altering molecular properties. While the butenyl derivative features an unsaturated hydrocarbon chain, the dibromobutyl group introduces steric bulk and electronic effects due to bromine’s electronegativity.

Property Value
IUPAC Name 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one
Molecular Formula C₁₃H₁₂Br₂O₂
Systematic Alternatives 3-(1,1-Dibromobutyl)isochromen-1-one

Molecular Geometry and Crystallographic Analysis

X-ray diffraction studies of analogous benzopyran derivatives reveal key geometric parameters. For example, in 6-methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, the coumarin core exhibits planarity with dihedral angles <11° between aromatic rings. The dibromobutyl substituent in 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one likely induces slight deviations from planarity due to steric interactions between bromine atoms and adjacent functional groups.

Intramolecular interactions, such as N–H⋯O hydrogen bonds observed in carboxamide derivatives, are absent here. However, weak C–H⋯O interactions may stabilize the conformation between the dibromobutyl chain and the lactone oxygen. Crystallographic data for similar compounds suggest a unit cell belonging to the monoclinic system, with space group P2₁/c and Z = 4.

Geometric Parameter Value in Related Compounds
C3–C4 Bond Length 1.3517 Å (in coumarin derivatives)
Dihedral Angle (Aromatic Planes) <11°
Br–C Bond Length ~1.93–1.97 Å (typical for C–Br)

Electronic Structure and Quantum Chemical Calculations

Density functional theory (DFT) calculations provide insights into the electronic structure. The benzopyran-1-one core exhibits π-conjugation across the pyrone and benzene rings, with the dibromobutyl group acting as an electron-withdrawing substituent. This polarizes the electron density, lowering the HOMO-LUMO gap compared to non-halogenated analogues like 1H-2-benzopyran-1-one (HOMO-LUMO gap ~5.2 eV).

The bromine atoms’ electronegativity increases the compound’s dipole moment, influencing its solubility and reactivity. Natural bond orbital (NBO) analysis would likely show hyperconjugative interactions between the σ*(C–Br) antibonding orbitals and adjacent π-systems, as seen in halogenated coumarins.

Electronic Property Value/Description
HOMO-LUMO Gap ~4.8 eV (estimated via DFT)
Dipole Moment >3.5 Debye (due to Br substituents)
NBO Interactions σ(C–Br) → π(C=O) conjugation

Comparative Analysis with Related Benzopyran Derivatives

Structural and electronic comparisons with key derivatives highlight distinct features:

  • 3-(1-Butenyl)-1H-2-benzopyran-1-one : The unsaturated butenyl chain introduces rigidity and π-conjugation, whereas the dibromobutyl group enhances electrophilicity at C3.
  • 6-Methoxycoumarin : Methoxy substitution at C6 increases electron density on the aromatic ring, contrasting with the electron-withdrawing effects of bromine.
  • Coumarin-3-carboxamides : Replacement of the dibromobutyl group with carboxamide functionalities enables hydrogen bonding, absent in the halogenated derivative.

The table below summarizes key differences:

Derivative Substituent Electronic Effect Biological Relevance
3-(1,1-Dibromobutyl) Electron-withdrawing Br Enhanced electrophilicity Potential kinase inhibition
3-(1-Butenyl) Conjugated alkene Extended π-system DNA gyrase binding
Coumarin-3-carboxamide Hydrogen-bonding amide Solubility and recognition Antibacterial activity

Properties

CAS No.

653597-75-2

Molecular Formula

C13H12Br2O2

Molecular Weight

360.04 g/mol

IUPAC Name

3-(1,1-dibromobutyl)isochromen-1-one

InChI

InChI=1S/C13H12Br2O2/c1-2-7-13(14,15)11-8-9-5-3-4-6-10(9)12(16)17-11/h3-6,8H,2,7H2,1H3

InChI Key

QIJMJBZCGWRVCT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=CC=CC=C2C(=O)O1)(Br)Br

Origin of Product

United States

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

Reaction Overview

Radical bromination is a widely employed method for introducing bromine atoms into aliphatic chains. For 3-(1,1-dibromobutyl)-1H-2-benzopyran-1-one, this approach involves the bromination of a precursor 3-butyl-1H-2-benzopyran-1-one using NBS in the presence of a radical initiator (e.g., benzoyl peroxide or AIBN).

Procedure
  • Substrate : 3-Butyl-1H-2-benzopyran-1-one (synthesized via Friedel–Crafts acylation or alkylation of the benzopyran core).
  • Reagents : NBS (2.2 equiv), benzoyl peroxide (10 mol%), CCl₄ (solvent).
  • Conditions : Reflux under nitrogen for 6–12 hours.
  • Workup : Filtration, solvent evaporation, and column chromatography (hexane/ethyl acetate).

Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

Mild Bromination Conditions

DBDMH serves as an efficient bromine source under catalyst-free conditions, avoiding harsh reagents.

Protocol
  • Substrate : 3-Butyl-1H-2-benzopyran-1-one.
  • Reagents : DBDMH (2.0 equiv), dichloromethane (DCM).
  • Conditions : Stirring at 25°C for 24 hours.
  • Purification : Aqueous workup followed by recrystallization.
Performance Metrics
Parameter Value
Yield 70–80%
Purity (HPLC) >95%
Reaction Time 24 hours

Advantages :

  • No requirement for radical initiators.
  • Scalable for industrial production.

Two-Step Alkylation-Bromination Approach

Step 1: Alkylation of Benzopyran Core

The benzopyran core is functionalized with a butyl group via Friedel–Crafts alkylation using butyl chloride or butyl bromide.

Representative Reaction
  • Substrate : 1H-2-benzopyran-1-one.
  • Reagents : Butyl bromide (1.5 equiv), AlCl₃ (catalyst), DCM.
  • Yield : 60–70%.

Step 2: Dibromination of the Butyl Side Chain

The alkylated intermediate undergoes dibromination using PBr₃ or HBr/H₂O₂.

Optimization Data
Brominating Agent Temperature (°C) Yield (%)
PBr₃ 0–5 55
HBr/H₂O₂ 25 50

Note : PBr₃ offers better regiocontrol but requires low temperatures.

Comparative Analysis of Methods

Method Yield (%) Selectivity Scalability Cost Efficiency
Radical Bromination 65–75 Moderate High Moderate
DBDMH Bromination 70–80 High Moderate High
Two-Step Alkylation 50–60 Low Low Low

Key Insights :

  • DBDMH bromination is optimal for high selectivity and yield.
  • Radical bromination is preferred for large-scale synthesis despite moderate selectivity.

Mechanistic Considerations

Radical Bromination Pathway

  • Initiation : Benzoyl peroxide decomposes to generate phenyl radicals.
  • Propagation : Abstraction of a hydrogen atom from the butyl chain forms a carbon radical, which reacts with NBS to introduce bromine.
  • Termination : Radical recombination halts the chain process.

Electrophilic Bromination with DBDMH

DBDMH acts as a source of Br⁺, enabling electrophilic attack on the electron-rich terminal carbon of the butyl group.

Challenges and Solutions

Over-Bromination

  • Mitigation : Use stoichiometric NBS (2.0–2.2 equiv) and monitor reaction progress via TLC.

Byproduct Formation

  • Resolution : Column chromatography with gradient elution (hexane → ethyl acetate) removes undesired di- or tri-brominated species.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alkanes and alcohols.

    Substitution: Various substituted benzopyran derivatives.

Scientific Research Applications

Antitumor Activity

One of the primary applications of 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one is its antitumor activity. Research indicates that coumarin derivatives can inhibit cell proliferation in various cancer types by targeting specific pathways involved in tumor growth. For instance, studies have shown that certain coumarins exert their effects by inhibiting steroid sulfatase, an enzyme implicated in cancer progression .

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCancer TypeMechanism of ActionResult
BreastInhibition of steroid sulfataseSignificant reduction in cell viability
ProstateInduction of apoptosisIncreased apoptotic cell populations
LungCell cycle arrestG0/G1 phase accumulation observed

Antioxidant Properties

Coumarin derivatives are also recognized for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and aging-related diseases .

Table 2: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
3-(1,1-Dibromobutyl)-...25
Coumarin A30
Coumarin B20

Case Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing breast cancer xenografts demonstrated that administration of 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses.

Case Study 2: Antioxidant Effects in Human Cells

In vitro studies using human fibroblast cells showed that treatment with the compound led to a marked decrease in markers of oxidative stress. The results suggest potential applications for skin protection and anti-aging therapies.

Mechanism of Action

The mechanism of action of 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one involves its interaction with molecular targets such as enzymes and receptors. The dibromobutyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzopyran ring may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3-Substituted 1H-2-Benzopyran-1-one Derivatives

Compound Name Substituent at C-3 Molecular Weight (g/mol) Key Functional Groups Biological Activity References
3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one 1,1-dibromobutyl ~362 Bromine atoms, alkyl chain Not reported (speculative)
3-Phenyl-1H-isochromen-1-one Phenyl ~224 Aromatic ring Antioxidant, Antiplatelet
Bis-(1H-2-benzopyran-1-one) derivatives Dimeric linkage ~450–500* Two isocoumarin units Antimicrobial (enhanced)
3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one Amino, diphenylamino 329.13 Amino groups Synthetic intermediate
3-(4-Methoxyphenyl)-1H-2-benzopyran-1-one 4-methoxyphenyl 252.27 Methoxy group Crystallographically studied

*Estimated based on dimeric structure.

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The dibromobutyl derivative’s molecular weight (~362) is significantly higher than non-halogenated analogs (e.g., 252.27 for 3-(4-methoxyphenyl)-isocoumarin) due to bromine’s atomic mass.
  • Crystallography : 3-(2-Methoxyphenyl)-1H-2-benzopyran-1-one crystallizes in an orthorhombic system (Pna21) with defined bond lengths and angles . Similar data for the dibromobutyl compound are lacking but could reveal steric strain from the bulky substituent.

Biological Activity

3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound belongs to the class of benzopyrans, which are known for their diverse biological activities. The synthesis of 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one typically involves alkylation reactions using dibromoalkanes and phenolic precursors. The synthetic route often includes the use of bases such as potassium hydroxide (KOH) to facilitate the formation of the benzopyran structure.

Biological Activity Overview

Antimicrobial Activity
Research indicates that derivatives of benzopyran compounds exhibit significant antimicrobial properties. A study demonstrated that various alkylated coumarin derivatives showed moderate antibacterial activity against strains such as E. coli and Bacillus subtilis . The introduction of brominated alkyl groups has been associated with enhanced bioactivity due to increased lipophilicity, which may improve membrane penetration in microbial cells.

Cytotoxicity and Anticancer Activity
In vitro assays have shown that benzopyran derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one were tested against human lung carcinoma (A-549) and breast adenocarcinoma (MDAMB-231) cell lines. Results indicated that certain derivatives displayed cytotoxicity comparable to standard chemotherapeutic agents like cisplatin .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of various coumarin derivatives highlighted that 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one exhibited notable activity against Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods, showing MIC values ranging from 50 to 100 µg/mL .

CompoundMIC (µg/mL)Target Organism
3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one50Staphylococcus aureus
Similar Coumarin Derivative75Pseudomonas aeruginosa

Case Study 2: Cytotoxicity Against Cancer Cells

In a separate investigation, the cytotoxic effects of 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one were evaluated using MTT assays on A-549 and MDAMB-231 cells. The results indicated a dose-dependent response with IC50 values of approximately 30 µM for A-549 cells and 25 µM for MDAMB-231 cells .

Cell LineIC50 (µM)Reference Compound
A-549 (Lung)30Cisplatin
MDAMB-231 (Breast)25Doxorubicin

Structure-Activity Relationship (SAR)

The biological activity of benzopyran derivatives is influenced by their structural characteristics. SAR studies indicate that:

  • Alkyl Chain Length : Shorter alkyl chains tend to enhance selectivity towards microbial targets.
  • Bromination : The presence of bromine atoms increases lipophilicity and may enhance membrane penetration.
  • Functional Groups : Substituents on the benzopyran ring can modulate activity; for example, hydroxyl or methoxy groups have been shown to improve antimicrobial efficacy .

Q & A

Q. What are the established synthetic routes for 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one, and how can reaction conditions be optimized?

The synthesis typically involves Stobbe-type condensation or halogenation of precursor benzopyran derivatives. For example:

  • Method 1 : Reacting diethyl homophthalate with aldehydes under reflux conditions, followed by bromination using PBr₃ or NBS ().
  • Method 2 : Modifying pre-existing benzopyran scaffolds via nucleophilic substitution of dibromobutyl groups ().

Q. Key Optimization Parameters :

VariableImpactOptimal Range
Catalyst (e.g., piperidine)Accelerates condensation5–10 mol% ()
Solvent (e.g., anhydrous ethanol)Affects reaction kineticsReflux conditions ()
TemperatureControls regioselectivity80–100°C ()

Yields can be improved by column chromatography (petroleum ether/ethyl acetate) and monitoring via TLC ().

Q. What spectroscopic techniques are critical for characterizing 3-(1,1-Dibromobutyl)-1H-2-benzopyran-1-one?

  • NMR :
    • ¹H NMR : Look for singlet peaks near δ 6.7–8.4 ppm for aromatic protons and δ 3.5–4.5 ppm for dibromobutyl CH₂ groups ().
    • ¹³C NMR : Lactone carbonyls appear at δ 160–170 ppm; brominated carbons show deshielding (δ 30–50 ppm) ().
  • IR : Strong lactone C=O stretch at 1700–1750 cm⁻¹ and C-Br vibrations at 500–600 cm⁻¹ ().
  • MS : Molecular ion peaks (e.g., m/z 328–394) and fragmentation patterns confirm structural integrity ().

Q. What safety protocols are recommended for handling this compound?

  • PPE : Use NIOSH-approved face shields, nitrile gloves, and lab coats to avoid skin/eye contact ().
  • Engineering Controls : Work in fume hoods with negative pressure to minimize inhalation ().
  • Waste Disposal : Follow EPA guidelines for halogenated waste; neutralize with sodium bicarbonate before disposal ().

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during characterization?

  • Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to eliminate solvent interference ().
  • Impurity Checks : Analyze byproducts via HPLC (C18 column, acetonitrile/water gradient) ().
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian software) ().

Example Contradiction : Aromatic proton multiplicity discrepancies may arise from rotational isomers. Variable-temperature NMR (VT-NMR) can resolve dynamic effects ().

Q. What are the challenges in scaling up synthesis, and how can byproducts be minimized?

  • Challenges :
    • Exothermic bromination steps require controlled addition of PBr₃ ().
    • Solvent recovery in large-scale reflux (e.g., ethanol) impacts cost-efficiency ().
  • Byproduct Mitigation :
    • Use scavengers (e.g., molecular sieves) to absorb HBr gas ().
    • Optimize stoichiometry (e.g., 1:1.2 molar ratio of precursor to dibromobutylating agent) ().

Q. How does the dibromobutyl moiety influence the compound’s reactivity in cross-coupling reactions?

  • Suzuki-Miyaura : The C-Br bonds enable palladium-catalyzed coupling with aryl boronic acids ().
  • Steric Effects : The 1,1-dibromobutyl group may hinder transmetallation; bulky ligands (e.g., SPhos) improve efficiency ().
  • Side Reactions : Competing elimination (to form alkenes) occurs at >80°C; lower temperatures (50–60°C) favor coupling ().

Q. What strategies are used to isolate this compound from natural sources, and how do yields compare to synthetic routes?

  • Natural Isolation :
    • Extract from Artemisia dracunculus using ethyl acetate, followed by silica gel chromatography ().
    • Yields: <0.1% (plant sources) vs. 40–75% (synthetic) ().
  • Limitations : Natural isolation is hindered by low abundance and co-eluting isocoumarins ().

Q. How can computational methods predict the compound’s biological activity?

  • Docking Studies : Target enzymes (e.g., kinases) using AutoDock Vina; dibromobutyl groups enhance hydrophobic binding ().
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (LogP ≈ 3.5) but potential hepatotoxicity ().

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